molecular formula C13H9NO4 B1302526 4-(3-nitrophenyl)benzoic Acid CAS No. 5737-85-9

4-(3-nitrophenyl)benzoic Acid

Cat. No.: B1302526
CAS No.: 5737-85-9
M. Wt: 243.21 g/mol
InChI Key: VTIDLRLMTWAWBF-UHFFFAOYSA-N
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Description

The 4-(3-nitrophenyl)benzoic Acid molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials. Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Molecular Structure Analysis

The molecular formula of this compound is C13H9NO4 . It has an average mass of 243.215 Da and a mono-isotopic mass of 243.053162 Da .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 450.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands, including structures similar to 4-(3-nitrophenyl)benzoic acid, have been researched for their ability to sensitize the luminescence of Eu(III) and Tb(III). These compounds show promise in enhancing luminescence efficiency in solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography. This application is significant in the field of luminescence-based technologies and materials science (Viswanathan & Bettencourt-Dias, 2006).

Photolabile Protecting Groups in Caged Benzoic Acids

A derivative of this compound, 2-(4-nitrophenyl)-1H-indole, was synthesized as a potential photolabile protecting group. This compound has applications in photochemistry, where it can be used to release benzoic acid upon photolysis without additional chemical reagents. This indicates its utility in light-triggered chemical reactions (Lin & Abe, 2021).

Influencing Photophysical Properties in Lanthanide Coordination Compounds

Research on 4-benzyloxy benzoic acid derivatives, including compounds similar to this compound, explored their role as ligands in lanthanide coordination compounds. The presence of electron-withdrawing groups like the nitro group was found to affect the photoluminescence efficiency of these compounds. This insight is vital for developing materials with specific luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mechanism of Action

Target of Action

The primary targets of 4-(3-nitrophenyl)benzoic Acid are the cAMP-specific 3’,5’-cyclic phosphodiesterases 4A, 4B, and 4D . These enzymes play a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses.

Mode of Action

It is likely that the compound interacts with these enzymes, potentially inhibiting their activity . This could result in altered cAMP levels, leading to changes in cellular signaling pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cAMP signaling. By modulating the activity of cAMP-specific phosphodiesterases, this compound could influence various downstream effects of cAMP, such as the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular processes like metabolism, transcription, and cell cycle progression .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of cAMP signaling pathways within the cells. Given its potential role as an inhibitor of cAMP-specific phosphodiesterases, this compound could lead to changes in cellular functions regulated by cAMP .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials has been widely studied and is considered a benchmark reaction. This research area has potential for future exploration .

Properties

IUPAC Name

4-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIDLRLMTWAWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372984
Record name 4-(3-nitrophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5737-85-9
Record name 4-(3-nitrophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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